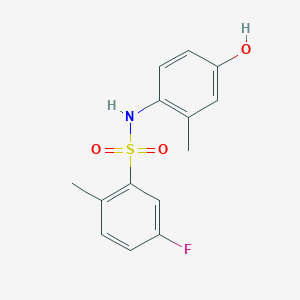![molecular formula C15H24N2O2S B7594814 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous purine nucleoside adenosine. Adenosine is a neuromodulator that plays a critical role in regulating various physiological processes, including neurotransmission, inflammation, and immune response. The adenosine A1 receptor is widely expressed in the brain, heart, and other tissues, and it has been implicated in several diseases, including Parkinson's disease, epilepsy, and ischemic stroke. DPCPX has been extensively studied as a research tool to probe the function of the adenosine A1 receptor and to develop novel therapeutics for various diseases.
作用机制
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. The adenosine A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi, which inhibits adenylate cyclase and reduces cAMP levels. Activation of the adenosine A1 receptor by adenosine leads to a decrease in neurotransmitter release, inhibition of inflammation, and reduction of oxidative stress. Antagonism of the adenosine A1 receptor by 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide leads to an increase in neurotransmitter release, activation of inflammation, and enhancement of oxidative stress.
Biochemical and Physiological Effects:
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been shown to have several biochemical and physiological effects, including the enhancement of neurotransmitter release, activation of inflammation, and enhancement of oxidative stress. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been shown to increase the release of dopamine, glutamate, and acetylcholine in various brain regions, leading to enhanced cognitive function and memory. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has also been shown to activate inflammation and increase the production of pro-inflammatory cytokines, leading to enhanced immune response and tissue damage. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has also been shown to enhance oxidative stress, leading to increased cell death and tissue damage.
实验室实验的优点和局限性
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has several advantages as a research tool, including its high selectivity for the adenosine A1 receptor, its ability to probe the function of the adenosine A1 receptor, and its potential as a novel therapeutic for various diseases. However, 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide also has several limitations, including its potential for off-target effects, its limited solubility, and its potential for toxicity at high concentrations.
未来方向
There are several future directions for research on 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide, including the development of novel therapeutics for various diseases, the identification of new targets for 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide, and the investigation of the role of the adenosine A1 receptor in various physiological processes. One potential direction for research is the development of 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the role of the adenosine A1 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide is a promising research tool with potential applications in various fields of biomedical research.
合成方法
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, the Mitsunobu reaction, and the reductive amination reaction. The most common method for synthesizing 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide is the Buchwald-Hartwig coupling reaction, which involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with (3,3-dimethylcyclohexyl)amine in the presence of a palladium catalyst and a base. The reaction yields 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide in high purity and yield.
科学研究应用
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been used extensively as a research tool to study the function of the adenosine A1 receptor and to develop novel therapeutics for various diseases. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been shown to be a highly selective antagonist of the adenosine A1 receptor, with minimal off-target effects. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been used to study the role of the adenosine A1 receptor in various physiological processes, including neurotransmission, inflammation, and immune response. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has also been used to develop novel therapeutics for various diseases, including Parkinson's disease, epilepsy, and ischemic stroke.
属性
IUPAC Name |
4-[[(3,3-dimethylcyclohexyl)amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-15(2)9-3-4-13(10-15)17-11-12-5-7-14(8-6-12)20(16,18)19/h5-8,13,17H,3-4,9-11H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTKMAABWVUWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7594733.png)
![N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7594737.png)
![1-[4-(Dimethylamino)-4-oxobutyl]pyrazole-3-carboxylic acid](/img/structure/B7594738.png)
![4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide](/img/structure/B7594741.png)
![N-[(1-hydroxycycloheptyl)methyl]-2,3-dimethylbenzamide](/img/structure/B7594748.png)
![N-[(1-hydroxycycloheptyl)methyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7594750.png)
![[1-(2-Methylpropylsulfonyl)pyrrolidin-2-yl]-piperazin-1-ylmethanone](/img/structure/B7594758.png)
![3-amino-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B7594766.png)

![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)
![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)

![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)